molecular formula C26H32N4O3 B2602200 N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 2034233-44-6

N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2602200
CAS No.: 2034233-44-6
M. Wt: 448.567
InChI Key: IOXYCULBASENEV-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS 2034233-44-6) is a synthetic small molecule with a molecular formula of C26H32N4O3 and a molecular weight of 448.6 g/mol . This compound belongs to the chemotype of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class recognized for its significant antiproliferative properties in oncological research . Compounds within this structural class have been identified as potent tubulin inhibitors, a mechanism validated by biochemical assays on pure tubulin and the observation of increased mitotic arrest in treated leukemia cell lines . The structure-activity relationship (SAR) for this chemotype indicates that the monosubstituted carboxamide moiety and the presence of an aromatic system on the 1,2,4-oxadiazole ring are essential for potent biological activity, making this molecule a valuable chemical tool for investigating novel anti-mitotic therapies . The 1,2,4-oxadiazole ring itself is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties that can mimic ester and amide functionalities, thereby enhancing metabolic stability . This reagent is intended for research applications exclusively, including but not limited to the study of tubulin dynamics, cell cycle mechanisms, and in vitro screening against cancer cell lines such as prostate cancer (DU-145). It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-butoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-3-4-16-32-22-13-11-21(12-14-22)27-26(31)30-15-7-9-20(18-30)17-24-28-25(29-33-24)23-10-6-5-8-19(23)2/h5-6,8,10-14,20H,3-4,7,9,15-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXYCULBASENEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial activity, enzyme inhibition, and other pharmacological effects supported by various research findings.

Chemical Structure and Properties

The compound features a piperidine core linked to a 1,2,4-oxadiazole moiety and a butoxyphenyl group. Its molecular formula is C19H24N4O2C_{19}H_{24}N_4O_2 with a molecular weight of 344.42 g/mol. The structural representation is essential for understanding its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole and piperidine structures exhibit varying degrees of antibacterial activity. For instance, compounds with similar scaffolds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak
Compound DStaphylococcus aureusWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Compounds with similar oxadiazole structures have shown IC50 values ranging from 2.14 µM to 0.63 µM against AChE .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound EAChE2.14
Compound FUrease0.63

Pharmacological Effects

The pharmacological profile of the compound indicates potential applications in treating various conditions beyond antibacterial properties. The piperidine moiety is associated with anesthetic effects and glucose regulation . Furthermore, the oxadiazole derivatives have been linked to anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth.

Case Studies

  • Case Study on Antibacterial Efficacy : A study synthesized several piperidine derivatives and assessed their antibacterial properties against multiple strains. The results indicated that certain modifications to the oxadiazole ring enhanced the antibacterial potency significantly.
  • Case Study on Enzyme Inhibition : Another research focused on the enzyme inhibition potential of oxadiazole derivatives, revealing that structural variations could lead to improved inhibition rates against AChE, suggesting a pathway for developing new Alzheimer's treatments.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Oxadiazole Substituent Piperidine/Phenyl Substituent Core Structure Reference
N-(4-butoxyphenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (Target) o-Tolyl (2-methylphenyl) 4-Butoxyphenyl Piperidine-carboxamide -
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) 4-Fluorophenyl 2-Methylphenyl Piperidine-carboxamide
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Tetrazole 4-Ethylphenyl Tetrazole
3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17b) 3-Methyl-oxadiazole 4-Butoxyphenyl (cephalosporin core) Cephalosporin-oxadiazole

Key Observations :

  • The 4-butoxyphenyl substituent in the target compound and 17b increases lipophilicity relative to C22’s 2-methylphenyl, which could affect membrane permeability and metabolic stability .
  • C29’s tetrazole ring offers superior solubility but lacks the piperidine-carboxamide scaffold, limiting direct pharmacological comparability .

Pharmacological and ADMET Profiles

Table 2: Pharmacological and ADMET Comparison of Analogs

Compound Binding Affinity (ΔG, kcal/mol) CYP Metabolism Sites Hepatotoxicity Solubility (LogS) Synthetic Yield
C22 -9.2 (InhA) CYP2C19, CYP3A4 No -3.1 (moderate) Not reported
C29 -8.7 (EthR) CYP2D6 No -2.5 (high) Not reported
17b Not reported Not reported Not reported Not reported 2%
Target Inferred from structural similarity Likely CYP3A4 (butoxy group) Predicted low Estimated -4.2 (low) Unknown

Key Observations :

  • C22 demonstrated superior binding affinity to InhA (a TB target) compared to control drugs like isoniazid, suggesting the oxadiazole-piperidine scaffold’s efficacy . The target compound’s o-tolyl group may further optimize binding.
  • C29’s tetrazole contributes to higher solubility, whereas the target compound’s 4-butoxyphenyl may reduce solubility but enhance blood-brain barrier penetration .
  • The 4-butoxyphenyl group in the target compound could increase CYP3A4-mediated metabolism, similar to C22’s fluorophenyl interactions with CYP2C19 .

Key Observations :

  • The target compound’s synthesis may face challenges if the 4-butoxyphenyl group requires complex coupling steps, as seen in 17b’s low yield . However, analogs like compound 46 achieved high yields (72%) using standard oxadiazole-forming reactions .

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